2-Fluoro-3-(trifluoromethyl)phenol
Overview
Description
2-Fluoro-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C₇H₄F₄O. It is a fluorinated phenol derivative, characterized by the presence of both a fluoro and a trifluoromethyl group attached to the benzene ring.
Mechanism of Action
Target of Action
It is known that organofluorine compounds, such as this one, often have a wide range of targets due to their unique chemical properties .
Mode of Action
Organofluorine compounds are known for their unique behaviors in organic chemistry, which can lead to various interactions with biological targets .
Pharmacokinetics
The pharmacokinetics of organofluorine compounds can vary widely, and further studies would be required to determine these properties for this specific compound .
Result of Action
It’s worth noting that organofluorine compounds can have a wide range of effects due to their unique chemical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It’s also important to avoid dust formation and direct contact with skin, eyes, or clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 3-(trifluoromethyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-Fluoro-3-(trifluoromethyl)phenol may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance the yield and selectivity of the desired product. These methods often employ advanced fluorinating agents and optimized reaction conditions to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and trifluoromethyl groups influence the reactivity and orientation of the substituents on the benzene ring.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones or reduced to form corresponding hydroquinones under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the phenol derivative reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions to introduce additional substituents onto the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the phenolic group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while oxidation can produce quinones, and coupling reactions result in biaryl compounds .
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)phenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar to 2-Fluoro-3-(trifluoromethyl)phenol but lacks the fluoro group, affecting its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)phenol: Another fluorinated phenol derivative with the fluoro and trifluoromethyl groups in different positions, leading to variations in chemical behavior and applications.
Uniqueness
This compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring precise control over molecular interactions and stability .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICLFHNNMXINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372159 | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207291-85-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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